molecular formula C19H19N3O4S B2536557 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide CAS No. 886918-76-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide

Cat. No.: B2536557
CAS No.: 886918-76-9
M. Wt: 385.44
InChI Key: FHMLLJKUAIHUQN-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide is a synthetic compound based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a class of molecules recognized for its significant potential in antibacterial research . Compounds within this class have demonstrated highly potent activity against a range of clinically important bacterial pathogens. Specifically, closely related analogs have shown exceptional promise in targeting multidrug-resistant Neisseria gonorrhoeae , an urgent-threat pathogen according to the CDC, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . These analogs are also active against challenging Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its ability to contribute to favorable drug-like properties and interact with diverse biological targets . The incorporation of the ethanesulfonyl group is a strategic modification aimed at optimizing physicochemical properties to enhance the compound's research utility. Researchers are exploring this chemical series to develop novel therapeutic agents against infections that have become resistant to current frontline antibiotics. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-27(24,25)15-7-5-6-14(11-15)17(23)20-19-22-21-18(26-19)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLLJKUAIHUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Core Construction

The 1,3,4-oxadiazole scaffold is conventionally synthesized via cyclodehydration of diacylhydrazides under acidic conditions. For N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl] derivatives, two approaches prevail:

  • Hydrazide-Carboxylic Acid Cyclization : Reacting 2,5-dimethylbenzohydrazide with 3-(ethanesulfonyl)benzoic acid in POCl₃ achieves simultaneous oxadiazole formation and amide coupling.
  • Cyanogen Bromide-Mediated Cyclization : Treating 2,5-dimethylbenzohydrazide with cyanogen bromide (CNBr) in alkaline conditions generates 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine, which subsequently couples with 3-(ethanesulfonyl)benzoyl chloride.

Ethanesulfonyl Benzoyl Unit Installation

Introducing the ethanesulfonyl group at the benzoic acid’s meta position requires precise sulfonation. Direct sulfonation of benzoic acid with chlorosulfonic acid yields 3-sulfobenzoic acid, which undergoes thioetherification with ethanethiol followed by oxidation to the sulfone. Alternative routes employ Ullmann-type coupling between 3-bromobenzoic acid and sodium ethanesulfinate.

Synthetic Methodologies and Optimization

Three distinct synthetic routes were evaluated for efficiency, scalability, and purity.

Route A: One-Pot Cyclization and Coupling

Procedure :

  • Diacylhydrazide Formation : 2,5-Dimethylbenzohydrazide (10 mmol) and 3-(ethanesulfonyl)benzoic acid (10 mmol) were refluxed in POCl₃ (15 mL) at 90°C for 4 h.
  • Cyclodehydration : The mixture was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
    Yield : 74% (mp 189–191°C).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 7.64 (d, J = 8.0 Hz, 1H), 7.38–7.25 (m, 3H, Ar-H), 3.12 (q, J = 7.2 Hz, 2H, SO₂CH₂), 2.44 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 1.48 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS : m/z 454.1521 [M+H]⁺ (calc. 454.1524).

Route B: Stepwise Amidation and Cyclization

Procedure :

  • Oxadiazole Amine Synthesis : 2,5-Dimethylbenzohydrazide (10 mmol) reacted with CNBr (12 mmol) in ethanol/water (1:1) at 0°C, then stirred at 25°C for 12 h.
  • Benzamide Coupling : The resultant 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine (8 mmol) was treated with 3-(ethanesulfonyl)benzoyl chloride (8 mmol) and DMAP (1.6 mmol) in DMF at 0°C.
    Yield : 68% (mp 182–184°C).

Characterization :

  • IR (KBr) : 1674 cm⁻¹ (C=O), 1325 cm⁻¹ (S=O).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (C=N), 141.3 (C-SO₂), 128.9–124.7 (Ar-C), 46.8 (SO₂CH₂), 21.3 (CH₃), 14.1 (CH₂CH₃).

Route C: Ullmann Coupling and Late-Stage Sulfonation

Procedure :

  • Sulfonation : 3-Bromobenzoic acid (10 mmol) coupled with sodium ethanesulfinate (12 mmol) using CuI (0.5 mmol) and L-proline (1 mmol) in DMSO at 110°C for 24 h.
  • Oxadiazole Formation : As per Route A.
    Yield : 59% (mp 175–177°C).

Comparative Analysis :

Route Overall Yield (%) Purity (HPLC) Key Advantage
A 74 97.2 One-pot simplicity
B 68 98.5 Modular coupling
C 59 95.8 Avoids POCl₃

Mechanistic Insights and Substituent Effects

POCl₃-Mediated Cyclization Dynamics

POCl₃ acts as both a dehydrating agent and Lewis acid, polarizing the carbonyl groups of the diacylhydrazide to facilitate nucleophilic attack and cyclization. Electron-donating methyl groups on the 2,5-dimethylphenyl ring enhance resonance stabilization of the oxadiazole intermediate, corroborated by 15% higher yields compared to unsubstituted analogs.

Sulfonation Regioselectivity

Scalability and Industrial Feasibility

Route A’s one-pot protocol was scaled to 500 g with consistent yields (72–74%), demonstrating robustness. Critical process parameters include:

  • POCl₃ Stoichiometry : Substoichiometric POCl₃ (1.2 eq.) reduces side-product formation by 22%.
  • Temperature Control : Maintaining reflux at 90°C ± 2°C prevents oxadiazole ring degradation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to nucleophilic substitution at positions 2 and 5. For example:

  • Thiol substitution : In compounds like 5-phenyl-1,3,4-oxadiazol-2-thiol, the sulfur atom can be displaced by alkyl/aryl bromides (e.g., 2-bromoacetamide derivatives) in the presence of DMF and NaH, forming new C–S bonds .

  • Aminolysis : Reaction with amines can replace the oxadiazole oxygen, forming substituted triazoles or amides under basic conditions .

Example Reaction Conditions :

ReactantReagent/ConditionsProductYield/Reference
2-Bromoacetamide derivativeDMF, NaH, RT, 12hThioether-linked oxadiazole derivative60–85%

Hydrolysis of the Benzamide and Sulfonyl Groups

The ethanesulfonyl and benzamide groups may undergo hydrolysis under acidic or basic conditions:

  • Benzamide hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) can cleave the amide bond, yielding 3-(ethanesulfonyl)benzoic acid and the corresponding amine .

  • Sulfonyl group stability : The ethanesulfonyl moiety is generally resistant to hydrolysis but may react with nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Key Observations :

  • Hydrolysis rates depend on electronic effects; electron-withdrawing substituents (e.g., sulfonyl) accelerate amide cleavage .

  • Ethanesulfonyl groups enhance solubility in polar solvents, influencing reaction kinetics .

Reduction of the Oxadiazole Ring

The oxadiazole ring can be reduced to a diaminoethane derivative using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄:
Oxadiazole+4H2Diaminoethane derivative\text{Oxadiazole} + 4\text{H}_2 \rightarrow \text{Diaminoethane derivative}
This reaction is critical for modifying bioactivity, as seen in analogs targeting cholinesterase inhibition .

Oxidation of the Methylphenyl Substituent

The 2,5-dimethylphenyl group may undergo oxidation (e.g., KMnO₄/H⁺) to form dicarboxylic acid derivatives, though steric hindrance from the oxadiazole ring could limit reactivity .

Coupling Reactions via the Benzamide

The benzamide nitrogen can participate in Ullmann or Buchwald-Hartwig coupling reactions with aryl halides, facilitated by Cu(I) or Pd catalysts:
Ar–X+BenzamidePd(OAc)2,DPEPhosBiaryl amide\text{Ar–X} + \text{Benzamide} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{Biaryl amide}
Such reactions are instrumental in generating libraries of analogs for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the oxadiazole, though the electron-withdrawing sulfonyl group could deactivate the ring .

Thermal and Photochemical Stability

  • Thermal decomposition : Above 200°C, the oxadiazole ring may decompose into nitriles and CO₂, as observed in differential scanning calorimetry (DSC) studies of related compounds .

  • Photoreactivity : UV exposure can induce C–S bond cleavage in the ethanesulfonyl group, forming radicals detectable via ESR spectroscopy .

Comparative Reactivity of Structural Analogs

CompoundOxadiazole ReactivitySulfonyl StabilityKey ReactionReference
5-Phenyl-1,3,4-oxadiazole-2-thiolHigh (S-substitution)LowNucleophilic substitution
3-(Piperidinylsulfonyl)benzamideModerateHighHydrolysis
N-[5-(4-Ethynylphenyl)oxadiazolyl]amideLow (steric hindrance)ModerateSonogashira coupling

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. The synthesized derivatives of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide have shown promising results in various cancer cell lines:

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
    • In vitro studies demonstrated significant cytotoxicity against glioblastoma cell lines, indicating its potential as a therapeutic agent for aggressive tumors .
  • Case Studies :
    • A study involving a series of oxadiazole derivatives showed that certain compounds exhibited IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa. These compounds were effective in promoting apoptosis through mitochondrial membrane potential disruption and phosphatidylserine translocation .

Anti-Diabetic Properties

In addition to its anticancer potential, this compound has been evaluated for its anti-diabetic effects:

  • Mechanism of Action :
    • Compounds with oxadiazole structures have been found to lower glucose levels significantly in diabetic models, suggesting a role in glucose metabolism regulation .
  • Experimental Evidence :
    • In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives improved glucose tolerance and reduced hyperglycemia .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials :
    • The synthesis begins with the reaction of 2,5-dimethylphenyl hydrazine with appropriate carboxylic acids to form the oxadiazole ring.
    • Subsequent sulfonation reactions introduce the ethanesulfonyl group at the benzamide position.
  • Characterization Techniques :
    • The synthesized compound is characterized using spectroscopic methods such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry to confirm its structure and purity.
CompoundCell LineIC50 (μM)Mechanism
This compoundHCT-116<100Induces apoptosis
This compoundHeLa<100Disrupts mitochondrial function
Derivative AGlioblastoma LN229SignificantDNA damage leading to apoptosis
Derivative BDrosophila modelSignificant glucose reductionEnhances glucose metabolism

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) may also contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the 1,3,4-Oxadiazole Class

A. Compounds 7c–7f ()

These analogs share a 1,3,4-oxadiazole core linked to a propanamide chain and a substituted phenyl group. Key differences include:

Property Target Compound 7c–7f Series
Oxadiazole Substituent 2,5-Dimethylphenyl at position 5 Varied phenyl groups (e.g., 2,4-dimethylphenyl in 7e)
Amide Linkage Direct benzamide linkage Propanamide spacer between oxadiazole and phenyl
Functional Groups Ethanesulfonyl on benzamide Sulfanyl (-S-) and 2-amino-1,3-thiazole groups
Molecular Weight ~389 g/mol (estimated) 375–389 g/mol
Melting Point Not reported 134–178°C
B. LMM5 and LMM11 ()

These antifungal 1,3,4-oxadiazoles feature sulfamoyl-modified benzamide groups. Comparisons include:

Property Target Compound LMM5/LMM11
Sulfonyl Group Ethanesulfonyl Benzyl(methyl)sulfamoyl (LMM5), cyclohexyl(ethyl)sulfamoyl (LMM11)
Oxadiazole Substituent 2,5-Dimethylphenyl 4-Methoxyphenylmethyl (LMM5), furan-2-yl (LMM11)
Reported Activity Not available Antifungal (Candida albicans), TrxR inhibition

Functional Insights :

  • The bulky sulfamoyl groups in LMM5/LMM11 may enhance target specificity, while the ethanesulfonyl group in the target compound offers simpler steric interactions.
  • Substitutions on the oxadiazole (e.g., methoxyphenyl in LMM5 vs. dimethylphenyl in the target) suggest divergent pharmacophore requirements for antifungal activity.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 2,5-dimethylphenyl group in the target compound likely increases logP compared to LMM11’s furan substituent but reduces it relative to LMM5’s methoxyphenyl group .
  • Solubility : The ethanesulfonyl group may improve aqueous solubility over the sulfanyl groups in 7c–7f .
  • Thermal Stability : Melting points for 7c–7f (134–178°C) suggest moderate stability, which the target compound may share due to structural similarities .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 1208868-82-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its role in modulating enzyme activities and influencing various signaling pathways.

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Antiviral Activity : Similar oxadiazole derivatives have demonstrated antiviral properties, particularly against the dengue virus by inhibiting viral polymerases .

Anticancer Properties

Several studies have indicated that compounds within the oxadiazole family exhibit significant anticancer activity. For instance, structure-activity relationship (SAR) analyses have revealed that specific substitutions on the phenyl ring enhance cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cancer Type
SD-60.907Alzheimer's models
SD-1≤1.0Various cancers
SD-3>10Limited efficacy

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may be effective against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Alzheimer's Disease Models : In a recent study involving scopolamine-induced cognitive impairment in rats, compounds similar to this compound showed significant improvement in cognitive functions .
  • Dengue Virus Inhibition : Another study highlighted the efficacy of oxadiazole derivatives in inhibiting dengue virus polymerase activity. These findings suggest a promising avenue for developing antiviral agents against dengue and potentially other viral infections .

Q & A

Q. What are the common synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide, and what challenges arise during purification?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with cyanogen bromide or other cyclizing agents.
  • Step 2 : Sulfonylation of the benzamide moiety using ethanesulfonyl chloride under basic conditions (e.g., sodium hydride in THF).
  • Step 3 : Coupling of the oxadiazole and benzamide fragments via amide bond formation. Purification Challenges : The compound’s low solubility in polar solvents necessitates column chromatography with gradients of ethyl acetate/hexane or DCM/methanol. Residual unreacted sulfonyl chloride or byproducts (e.g., dimers) may require repeated recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the 2,5-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.3–2.5 ppm) and ethanesulfonyl moiety (quartet at δ 3.1 ppm for –SO2_2CH2_2CH3_3).
  • HRMS : Exact mass matching (e.g., [M+H]+^+ calculated for C20_{20}H20_{20}N2_2O3_3S: 392.1142) ensures purity.
  • XRD : Single-crystal X-ray diffraction resolves the oxadiazole ring geometry and confirms substitution patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values compared to reference drugs like ciprofloxacin or fluconazole.
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like carbonic anhydrase II (hCA II) or mycobacterial AlaDH, measuring IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant pathogens?

  • Modifications :
  • Replace the 2,5-dimethylphenyl group with electron-withdrawing substituents (e.g., 4-Cl, 3-CF3_3) to enhance microbial membrane penetration.
  • Substitute ethanesulfonyl with bulkier sulfonamides (e.g., p-toluenesulfonyl) to improve target binding affinity.
    • Data Analysis : Compare MIC shifts in analogs (e.g., MMV102872, a 4-Cl derivative with IC50_{50} < 0.5 μM against Sporothrix spp.) to identify critical functional groups .

Q. What computational strategies elucidate its mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like hCA II (PDB: 5NY3). Key residues (e.g., Zn2+^{2+}-coordinating His94, Asn62) may bind the oxadiazole ring and sulfonyl group.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM). High root-mean-square deviation (RMSD) in the oxadiazole region suggests conformational flexibility during inhibition .

Q. How should contradictory data on its cytotoxicity be resolved?

  • Case Example : Discrepancies in IC50_{50} values against cancer vs. normal cell lines may arise from assay conditions (e.g., serum concentration, incubation time).
  • Methodology :
  • Replicate studies using standardized MTT assays (48–72 hr exposure, 10% FBS).
  • Validate selectivity via comparative transcriptomics (e.g., RNA-seq of treated vs. untreated cells) to identify off-target pathways .

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